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Introduction
This technical guide provides a comprehensive overview of 2-(2-ethylphenyl)propan-2-ol, a

tertiary aromatic alcohol. While this specific ortho-substituted isomer is not extensively

documented in mainstream chemical databases, this paper will synthesize its core

characteristics, synthesis protocols, and analytical data by drawing upon established principles

of organic chemistry and data from closely related structural analogs. As a member of the

phenylpropanol class, this molecule holds potential as a building block in organic synthesis,

particularly in the development of novel pharmaceutical agents and specialty chemicals. Its

structure, featuring a tertiary alcohol and a substituted aromatic ring, offers a unique

combination of steric and electronic properties for exploration in medicinal chemistry and

material science.

This document is structured to provide both foundational knowledge and practical, field-proven

insights. We will delve into its chemical identity, predictable physicochemical properties, a

robust synthesis methodology via the Grignard reaction, and expected spectroscopic

signatures for structural verification. The causality behind experimental choices and the

importance of self-validating protocols are emphasized throughout to ensure scientific integrity.
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Part 1: Chemical Identity and Physicochemical
Properties
1.1: Core Identifiers
Precise identification is the cornerstone of chemical research. While a specific CAS Registry

Number for the ortho-isomer, 2-(2-ethylphenyl)propan-2-ol, is not readily found in public

databases, its identity is unequivocally defined by its structure. For reference, the CAS number

for the isomeric para-substituted compound, 2-(4-ethylphenyl)propan-2-ol, is 36207-14-4[1].

The core identifiers for the target molecule are summarized below.

Identifier Value Source / Method

IUPAC Name 2-(2-Ethylphenyl)propan-2-ol IUPAC Nomenclature

Molecular Formula C₁₁H₁₆O Elemental Composition

Molecular Weight 164.24 g/mol Calculation

Canonical SMILES CCC1=CC=CC=C1C(C)(C)O Structural Representation

InChI Key (Predicted) Standard Algorithm

CAS Number Not Available Database Search

1.2: Predicted Physicochemical Properties
The physical and chemical properties of 2-(2-ethylphenyl)propan-2-ol can be reliably predicted

based on its structure and comparison with analogs like 2-phenyl-2-propanol[2][3] and 2-(4-

methylphenyl)propan-2-ol[4][5]. As a tertiary alcohol, it is incapable of being oxidized into a

ketone or carboxylic acid without breaking carbon-carbon bonds. The presence of the hydroxyl

group allows it to act as a hydrogen bond donor, while the aromatic ring provides a nonpolar

character.
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Property Predicted Value
Rationale and Comparative
Insights

Appearance
Colorless to pale yellow liquid

or low-melting solid

Similar to other

phenylpropanols[2].

Boiling Point ~210-220 °C (at 760 mmHg)

Higher than 2-phenyl-2-

propanol (202 °C) due to

increased molecular weight

from the ethyl group[2].

Density ~0.98 g/mL at 25 °C
Slightly higher than water,

typical for aromatic alcohols.

Solubility

Sparingly soluble in water;

Soluble in organic solvents

(ethanol, ether, acetone)

The nonpolar phenyl and ethyl

groups dominate, limiting water

solubility[2].

pKa ~17-18
Typical for a tertiary alcohol,

making it a very weak acid.

Part 2: Synthesis via Grignard Reaction
The most direct and reliable method for synthesizing tertiary alcohols like 2-(2-

ethylphenyl)propan-2-ol is the Grignard reaction[6][7][8]. This powerful carbon-carbon bond-

forming reaction involves the nucleophilic attack of an organomagnesium halide on a ketone.

For this specific target, the synthesis involves the reaction of 2-ethylphenylmagnesium bromide

with acetone.

The causality for this choice is clear: it builds the molecule precisely at the desired tertiary

carbon center from readily available starting materials. The protocol is robust, high-yielding,

and a foundational technique in organic synthesis.

2.1: Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below, outlining the two primary stages: formation

of the Grignard reagent and its subsequent reaction with the ketone, followed by an acidic

workup.
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Start: 2-Bromotoluene & Mg Turnings

Step 1: Grignard Reagent Formation
Solvent: Anhydrous Diethyl Ether

Initiator: Iodine crystal

Reaction Initiation

Intermediate: 2-Ethylphenylmagnesium Bromide

Formation Complete

Step 2: Nucleophilic Addition
Reagent: Anhydrous Acetone in Ether

Temperature: 0 °C to RT

Reactant Addition

Intermediate: Magnesium Alkoxide Complex

Reaction

Step 3: Acidic Workup
Reagent: Cold aq. HCl or NH4Cl

Quenching

Purification: Extraction & Distillation

Crude Product

Final Product: 2-(2-Ethylphenyl)propan-2-ol

Purified Product

Click to download full resolution via product page

Caption: Grignard synthesis workflow for 2-(2-ethylphenyl)propan-2-ol.
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2.2: Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the Grignard reagent in Step 1

is a prerequisite for the reaction in Step 2. Visual cues, such as the disappearance of

magnesium and a change in solution color, provide in-process validation.

Materials & Reagents:

2-Bromoethylbenzene

Magnesium turnings

Anhydrous Diethyl Ether

Iodine (one small crystal)

Anhydrous Acetone

1M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

Preparation of Grignard Reagent:

Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet.

Place magnesium turnings (1.1 molar equivalents) in the flask. Add a single crystal of

iodine, which acts as an initiator.

In the dropping funnel, prepare a solution of 2-bromoethylbenzene (1.0 molar equivalent)

in anhydrous diethyl ether.
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Add a small portion of the 2-bromoethylbenzene solution to the magnesium. The reaction

is initiated when the brown iodine color fades and the solution turns cloudy and begins to

self-reflux[8]. Gentle heating may be required.

Once initiated, add the remaining 2-bromoethylbenzene solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the 2-ethylphenylmagnesium bromide.

Reaction with Acetone:

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

Prepare a solution of anhydrous acetone (1.0 molar equivalent) in anhydrous diethyl ether

and add it to the dropping funnel.

Add the acetone solution dropwise to the stirred Grignard reagent. This reaction is

exothermic; maintain the temperature below 10 °C. A white precipitate of the magnesium

alkoxide will form[6].

After the addition is complete, remove the ice bath and stir the mixture at room

temperature for one hour.

Workup and Purification:

Carefully pour the reaction mixture over a beaker of ice containing an excess of 1M HCl to

quench the reaction and dissolve the magnesium salts.

Transfer the mixture to a separatory funnel. Separate the ether layer.

Extract the aqueous layer twice with additional portions of diethyl ether.

Combine all organic extracts and wash sequentially with saturated NaHCO₃ solution and

then brine. This step neutralizes any remaining acid and begins the drying process.

Dry the organic layer over anhydrous Na₂SO₄, decant the solution, and remove the diethyl

ether using a rotary evaporator.
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The resulting crude product can be purified by vacuum distillation to yield pure 2-(2-

ethylphenyl)propan-2-ol.

Part 3: Spectroscopic Analysis for Structural
Verification
Structural confirmation is achieved through a combination of spectroscopic methods. The

predicted spectra for 2-(2-ethylphenyl)propan-2-ol are based on the known spectra of its

analogs, such as 2-phenyl-2-propanol and 2-(2-methylphenyl)propan-2-ol[9][10][11].

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

Aromatic Region (δ ≈ 7.0-7.4 ppm): A complex multiplet pattern corresponding to the four

protons on the ortho-substituted benzene ring.

Ethyl Methylene (δ ≈ 2.6-2.8 ppm): A quartet representing the two protons of the -CH₂-

group, coupled to the methyl protons.

Isopropyl Methyls (δ ≈ 1.5-1.6 ppm): A sharp singlet integrating to six protons from the two

equivalent methyl groups on the tertiary carbon.

Hydroxyl Proton (δ ≈ 1.8-2.5 ppm): A broad singlet whose chemical shift is concentration

and solvent-dependent.

Ethyl Methyl (δ ≈ 1.2-1.3 ppm): A triplet integrating to three protons from the -CH₃ of the

ethyl group, coupled to the methylene protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone:

Aromatic Carbons (δ ≈ 125-145 ppm): Six distinct signals are expected for the aromatic

carbons due to the ortho-substitution pattern.

Tertiary Alcohol Carbon (δ ≈ 75-78 ppm): The quaternary carbon (C-OH) signal.
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Ethyl Methylene (δ ≈ 28-30 ppm): The -CH₂- carbon of the ethyl group.

Isopropyl Methyls (δ ≈ 30-32 ppm): A single signal for the two equivalent methyl carbons.

Ethyl Methyl (δ ≈ 15-17 ppm): The -CH₃ carbon of the ethyl group.

3.2: Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups. The spectrum is dominated

by the hydroxyl group.

Wavenumber (cm⁻¹) Vibration Type Significance

~3600-3200 (broad) O-H stretch

Definitive evidence of the

alcohol hydroxyl group. The

broadness is due to

intermolecular hydrogen

bonding[12].

~3000-2850 C-H stretch (aliphatic)
Corresponds to the ethyl and

methyl C-H bonds.

~1600 & ~1475 C=C stretch (aromatic)
Indicates the presence of the

benzene ring.

~1150-1200 C-O stretch (tertiary alcohol)
Characteristic stretch for a

tertiary alcohol C-O bond.

~750 C-H bend (aromatic)

Strong band indicative of

ortho-disubstitution on a

benzene ring.

3.3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the

compound [C₁₁H₁₆O]⁺. This peak may be weak due to the stability of the resulting

carbocation after dehydration.
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Key Fragments:

m/z = 149 [M-CH₃]⁺: Loss of a methyl group is a common fragmentation pathway for

tertiary alcohols, leading to a stable benzylic carbocation. This is often the base peak.

m/z = 146 [M-H₂O]⁺: Loss of water (dehydration) is a characteristic fragmentation for

alcohols.

m/z = 131 [M-H₂O-CH₃]⁺: Subsequent loss of a methyl radical from the dehydrated ion.

m/z = 105: A fragment corresponding to the ethyl tropylium ion, characteristic of ethyl-

substituted benzene rings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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